Deprotection Speed: PAC vs. Benzoyl Protecting Groups in Oligonucleotide Synthesis
The N6-phenoxyacetyl (PAC) protecting group, a key feature of this compound, is completely removed in less than 4 hours using 29% ammonia at room temperature [1]. This is significantly faster than the deprotection of the classic N6-benzoyl (Bz) group, which typically requires 16-24 hours under similar conditions [2]. This rapid deprotection is a critical advantage for high-throughput oligonucleotide synthesis and for preserving the integrity of alkali-labile modifications.
| Evidence Dimension | Deprotection Time |
|---|---|
| Target Compound Data | < 4 hours |
| Comparator Or Baseline | N6-Benzoyl (Bz) protected adenosine |
| Quantified Difference | At least 4-6x faster deprotection |
| Conditions | 29% aqueous ammonia, room temperature |
Why This Matters
Faster deprotection translates directly to shorter synthesis cycles, reduced reagent consumption, and the ability to synthesize modified oligonucleotides that would degrade under prolonged basic conditions, making this compound the enabling choice for complex sequences.
- [1] Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. https://doi.org/10.1093/nar/15.2.397 View Source
- [2] Glen Research. (n.d.). User Guide: Deprotection of Oligonucleotides. Retrieved April 20, 2026, from https://www.glenresearch.com/reports/gr19-14 View Source
